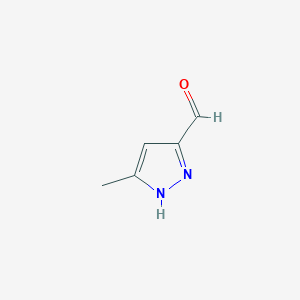

5-methyl-1H-pyrazole-3-carbaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-1H-pyrazole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O/c1-4-2-5(3-8)7-6-4/h2-3H,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZAZDIRRZHGKBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40404265 | |

| Record name | 5-methyl-1H-pyrazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40404265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3273-44-7 | |

| Record name | 5-methyl-1H-pyrazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40404265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyl-1H-pyrazole-5-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-methyl-1H-pyrazole-3-carbaldehyde: Properties, Reactivity, and Applications

Abstract

5-methyl-1H-pyrazole-3-carbaldehyde is a pivotal heterocyclic building block, extensively utilized in the realms of medicinal chemistry and materials science. Its unique structural arrangement, featuring a reactive aldehyde group and a versatile pyrazole core, offers a rich landscape for chemical modification. This guide provides a comprehensive technical overview of its physicochemical properties, spectroscopic signature, synthesis, and chemical reactivity. Furthermore, it delves into its significant applications, particularly in the development of targeted therapeutics like kinase inhibitors, supported by detailed experimental protocols and mechanistic insights. This document is intended to serve as an essential resource for researchers, chemists, and drug development professionals engaged in the exploration and application of pyrazole-based scaffolds.

Introduction

The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2][3] Its derivatives are known to exhibit a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][4] Within this important class of compounds, this compound stands out as a particularly valuable and versatile synthetic intermediate.[5][6]

The strategic placement of a methyl group at the 5-position and a formyl (aldehyde) group at the 3-position of the pyrazole ring endows this molecule with distinct reactivity profiles. The aldehyde function serves as a handle for a multitude of chemical transformations, including condensations, reductive aminations, and oxidations, while the pyrazole ring itself can undergo substitution at the N1 position. This dual reactivity allows for the systematic construction of complex molecular architectures and the exploration of vast chemical space, which is paramount in modern drug discovery.[4][6] This guide aims to provide a detailed exploration of this key molecule, bridging fundamental chemical properties with practical, field-proven applications.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is the foundation for its effective use in research and development. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 3273-44-7 | [7][8] |

| Molecular Formula | C₅H₆N₂O | [5][7][8] |

| Molecular Weight | 110.12 g/mol | [7][9] |

| Appearance | Solid, white to light yellow | [7][10] |

| Melting Point | 190 °C | [5] |

| Boiling Point | 294.2 °C at 760 mmHg (Predicted) | [5] |

| Solubility | Soluble in common organic solvents like methanol, ethanol, and DMSO. | |

| pKa | 11.76 ± 0.10 (Predicted) | [5] |

| InChI Key | CZAZDIRRZHGKBI-UHFFFAOYSA-N | [7] |

These properties are critical for designing reaction conditions, developing purification strategies, and formulating the compound for biological assays.

Spectroscopic Characterization

Spectroscopic analysis is indispensable for confirming the identity and purity of this compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals corresponding to the different protons in the molecule. The aldehyde proton (-CHO) will appear as a singlet in the downfield region (typically δ 9.5-10.5 ppm). The pyrazole ring proton will resonate as a singlet around δ 6.5-7.5 ppm. The methyl group protons (-CH₃) will appear as a singlet in the upfield region (around δ 2.0-2.5 ppm). The N-H proton of the pyrazole ring will exhibit a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show characteristic peaks for the carbonyl carbon of the aldehyde (δ 180-190 ppm), the carbons of the pyrazole ring (typically in the range of δ 110-150 ppm), and the methyl carbon (δ 10-20 ppm).

-

IR (Infrared) Spectroscopy: The IR spectrum provides key information about the functional groups present. A strong absorption band around 1670-1700 cm⁻¹ is characteristic of the C=O stretching vibration of the aromatic aldehyde. The N-H stretching of the pyrazole ring will be observed as a broad band in the region of 3100-3400 cm⁻¹. C-H stretching and bending vibrations will also be present.

Synthesis and Purification

The most common and efficient method for the synthesis of this compound is the Vilsmeier-Haack formylation of 3-methyl-1H-pyrazole.[11][12][13] This reaction is a reliable method for introducing a formyl group onto electron-rich heterocyclic systems.[14][15]

Synthetic Workflow: Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction involves the use of the Vilsmeier reagent, an electrophilic iminium salt, which is typically prepared in situ from phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF).[12][14][15]

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

3-methyl-1H-pyrazole

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM), anhydrous

-

Ice

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethanol

Procedure:

-

Vilsmeier Reagent Preparation (Causality: This step generates the active electrophile for the formylation reaction. The reaction is highly exothermic and moisture-sensitive, necessitating anhydrous conditions and careful temperature control to prevent reagent decomposition and ensure safety).[14]

-

In a three-necked round-bottom flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet, place anhydrous DMF (3.0 equivalents) and anhydrous DCM.

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add POCl₃ (1.1 equivalents) dropwise to the stirred DMF solution, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, during which the Vilsmeier reagent will form.

-

-

Formylation Reaction (Causality: The electron-rich pyrazole ring attacks the electrophilic Vilsmeier reagent. The reaction is typically performed at elevated temperatures to drive the substitution reaction to completion).

-

Dissolve 3-methyl-1H-pyrazole (1.0 equivalent) in anhydrous DCM.

-

Add the pyrazole solution dropwise to the prepared Vilsmeier reagent at 0 °C.

-

After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux (around 40-50 °C) and maintain for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

-

Work-up and Isolation (Causality: The work-up procedure is crucial for hydrolyzing the intermediate iminium salt to the final aldehyde and neutralizing the acidic reaction mixture. Careful quenching on ice is necessary to control the exothermic reaction).

-

After the reaction is complete, cool the mixture back to 0 °C.

-

Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of a saturated NaHCO₃ solution until the pH is approximately 7-8.

-

Extract the aqueous layer with DCM (3 x volumes).

-

Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification (Causality: Recrystallization is an effective method for purifying the solid product, removing unreacted starting materials and by-products to achieve high purity).

-

Recrystallize the crude solid from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to afford pure this compound as a crystalline solid.

-

Chemical Reactivity and Synthetic Utility

The synthetic versatility of this compound stems from the reactivity of both the aldehyde group and the pyrazole ring.[11]

Caption: Inhibition of a receptor tyrosine kinase signaling pathway.

The synthesis of these inhibitors often begins with this compound, which is elaborated through reactions like Knoevenagel condensation or reductive amination to append the necessary pharmacophoric groups. The modular nature of these synthetic routes allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies. [4]

Safety and Handling

This compound is a chemical that should be handled with appropriate care in a laboratory setting.

-

Hazards: It may be harmful if swallowed and can cause skin, eye, and respiratory irritation. [7][16][17][18]* Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound. [16][19][20]* Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. [16][18][19]Avoid contact with skin and eyes. [17][19]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents. [7][17][18]Storage under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C is recommended for long-term stability. [5][7]* Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations for hazardous waste. [16][19] Always consult the latest Safety Data Sheet (SDS) for the most detailed and up-to-date safety information. [16][17][18][19][20]

References

-

Abdel-Maksoud, M. S., et al. (2021). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Pharmaceuticals. Available at: [Link]

-

Alam, M. J., et al. (2022). Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors. Molecules. Available at: [Link]

-

Al-Ostoot, F. H., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. Molecules. Available at: [Link]

-

Ansari, A., et al. (2021). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules. Available at: [Link]

-

Avram, S., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. International Journal of Molecular Sciences. Available at: [Link]

-

Chiba, K., et al. (2022). Knoevenagel Condensation between 2-Methyl-thiazolo[4,5-b]pyrazines and Aldehydes. Chemical & Pharmaceutical Bulletin. Available at: [Link]

-

Lindsay-Scott, P. J., et al. (2017). A Flexible Strategy for the Regiocontrolled Synthesis of Pyrazolo[1,5-a]pyrazines. The Journal of Organic Chemistry. Available at: [Link]

-

Sonar, J. P., et al. (2017). A simple, expeditious and green process for Knoevenagel condensation of pyrazole aldehydes in aqueous media. ResearchGate. Available at: [Link]

-

Singh, R. K., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. Available at: [Link]

-

McKay, C. S., et al. (2016). Site-Specific Tandem Knoevenagel Condensation–Michael Addition To Generate Antibody–Drug Conjugates. Bioconjugate Chemistry. Available at: [Link]

-

Simenel, A. A., et al. (2021). SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES. INEOS OPEN. Available at: [Link]

-

Khan, A. A., et al. (2014). VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. European Chemical Bulletin. Available at: [Link]

-

de la Torre, M. C., et al. (2020). One-pot synthesis of the N-pyrazolyl amine via a reductive amination. ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). Vilsmeier-Haack formylation of 1H-pyrazoles. Available at: [Link]

-

Reddy, C. R., et al. (2021). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. ACS Omega. Available at: [Link]

-

ResearchGate. (n.d.). General scheme for the Knoevenagel condensation of pyrazole aldehydes... Scientific Diagram. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Available at: [Link]

-

Sinfo. (n.d.). Safety Data Sheet. Available at: [Link]

-

LookChem. (n.d.). Cas 3273-44-7,this compound. Available at: [Link]

-

PubChem. (n.d.). 5-methyl-1H-pyrazole-3-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis and Crystal Structure of 5-Chloro-3-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde. Available at: [Link]

-

ResearchGate. (n.d.). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Available at: [Link]

-

Abdel-Wahab, B. F., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC. Available at: [Link]

-

Girisha, M., et al. (2011). 3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E. Available at: [Link]

-

PubChem. (n.d.). 1-Methyl-1H-pyrazole-3-carboxaldehyde. National Center for Biotechnology Information. Available at: [Link]

-

ResearchGate. (n.d.). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Available at: [Link]

-

OUCI. (n.d.). Exploitation of pyrazole C-3/5 carbaldehydes towards the development of therapeutically valuable scaffolds: a review. Available at: [Link]

-

Molecules. (n.d.). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Available at: [Link]

-

Natural Sciences Publishing. (2021). Synthesis and Evaluation of Biological Activity of Pyrazolone Compounds. Available at: [Link]

-

Frontiers. (n.d.). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Available at: [Link]

-

ACS Publications. (n.d.). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. Available at: [Link]

-

Future Medicinal Chemistry. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Available at: [Link]

Sources

- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [mdpi.com]

- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cas 3273-44-7,this compound | lookchem [lookchem.com]

- 6. Exploitation of pyrazole C-3/5 carbaldehydes towards the development of therapeutically valuable scaffolds: a review [ouci.dntb.gov.ua]

- 7. This compound | 3273-44-7 [sigmaaldrich.com]

- 8. scbt.com [scbt.com]

- 9. 1-Methyl-1H-pyrazole-3-carboxaldehyde | C5H6N2O | CID 7026090 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Buy 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | 947-95-5 [smolecule.com]

- 11. Buy 1-Ethyl-5-methyl-1H-pyrazole-3-carbaldehyde (EVT-12405427) [evitachem.com]

- 12. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 16. static.cymitquimica.com [static.cymitquimica.com]

- 17. tcichemicals.com [tcichemicals.com]

- 18. fishersci.com [fishersci.com]

- 19. fishersci.ca [fishersci.ca]

- 20. dcfinechemicals.com [dcfinechemicals.com]

An In-depth Technical Guide to the Physical Properties of 5-methyl-1H-pyrazole-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-methyl-1H-pyrazole-3-carbaldehyde, a substituted pyrazole, represents a significant scaffold in medicinal chemistry and drug discovery. The pyrazole nucleus is a five-membered heterocyclic ring containing two adjacent nitrogen atoms, and its derivatives are known to exhibit a wide range of biological activities. The presence of a reactive carbaldehyde group at the 3-position and a methyl group at the 5-position of the pyrazole ring makes this compound a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.

Understanding the physical properties of this compound is paramount for its effective utilization in research and development. These properties govern its behavior in various chemical and biological systems, influencing factors such as solubility, dissolution rate, and membrane permeability, which are critical determinants of a compound's pharmacokinetic and pharmacodynamic profile. This guide provides a comprehensive overview of the key physical properties of this compound, along with detailed experimental protocols for their determination, to empower researchers in their drug development endeavors.

Core Physical and Chemical Properties

A summary of the fundamental physical and chemical properties of this compound is presented in the table below. These values are essential for the initial characterization and handling of the compound in a laboratory setting.

| Property | Value | Source |

| Chemical Formula | C₅H₆N₂O | N/A |

| Molecular Weight | 110.11 g/mol | N/A |

| CAS Number | 3273-44-7 | [1] |

| Appearance | Solid | [1] |

| Melting Point | 190 °C | N/A |

| Boiling Point | 294.2 ± 20.0 °C (Predicted) | N/A |

| Density | 1.238 ± 0.06 g/cm³ (Predicted) | N/A |

| InChI Key | CZAZDIRRZHGKBI-UHFFFAOYSA-N | [1] |

Experimental Determination of Physical Properties

Accurate determination of physical properties is a cornerstone of chemical research. The following sections provide detailed, field-proven methodologies for measuring key physical parameters of this compound.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. A sharp melting range typically signifies a high degree of purity, whereas a broad melting range often indicates the presence of impurities.

Protocol: Capillary Melting Point Determination

-

Sample Preparation: Finely powder a small amount of this compound.

-

Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm in height) of the compound into the sealed end.

-

Apparatus Setup: Place the loaded capillary tube into a melting point apparatus.

-

Heating: Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point (190 °C).

-

Data Collection: Decrease the heating rate to 1-2 °C per minute. Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point of the sample.

The causality behind this controlled heating rate is to allow for thermal equilibrium to be established between the sample, the heating block, and the thermometer, ensuring an accurate measurement.

Visualization of the Melting Point Determination Workflow

Caption: Workflow for Melting Point Determination.

Solubility Profile

Expected Solubility Profile (Based on Structural Analogs)

-

High Solubility: Polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are likely to be good solvents.

-

Moderate Solubility: Alcohols like ethanol and methanol, as well as acetone, are expected to show moderate solubility.

-

Low Solubility: Nonpolar solvents such as hexanes and toluene are expected to be poor solvents. Water solubility is also anticipated to be low.

Protocol: Qualitative Solubility Determination

-

Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, acetone, DMSO, hexane).

-

Sample Preparation: Weigh approximately 10 mg of this compound into a series of small test tubes.

-

Solvent Addition: Add 1 mL of a selected solvent to each test tube.

-

Observation: Vigorously shake or vortex each tube for 1-2 minutes.

-

Classification: Visually inspect for complete dissolution. Classify the solubility as "soluble," "sparingly soluble," or "insoluble."

This systematic approach provides a qualitative but highly valuable solubility profile, guiding solvent selection for synthesis, purification, and formulation.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of organic compounds. While experimentally obtained spectra for this compound are not widely published, the following sections describe the expected spectral features based on its chemical structure and data from analogous compounds.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons, the pyrazole ring proton, and the aldehyde proton. The methyl protons would likely appear as a singlet in the upfield region (around 2.3-2.5 ppm). The pyrazole ring proton would also be a singlet, typically in the aromatic region (around 6.5-7.5 ppm). The aldehyde proton is characteristically deshielded and would appear as a singlet in the downfield region (around 9.5-10.5 ppm).

-

¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework. Key signals would include the methyl carbon (around 10-15 ppm), the pyrazole ring carbons (in the range of 100-150 ppm), and the highly deshielded carbonyl carbon of the aldehyde group (typically above 180 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum is valuable for identifying the functional groups present in the molecule. Key expected absorption bands include:

-

A strong, sharp peak around 1670-1700 cm⁻¹ corresponding to the C=O stretching vibration of the aldehyde.

-

C-H stretching vibrations for the methyl group and the pyrazole ring in the region of 2850-3100 cm⁻¹.

-

N-H stretching vibration from the pyrazole ring, which can be a broad band in the region of 3100-3500 cm⁻¹.

-

C=N and C=C stretching vibrations of the pyrazole ring in the 1400-1600 cm⁻¹ region.[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak (M+) would be expected at an m/z value corresponding to its molecular weight (110.11). Common fragmentation patterns for such molecules could involve the loss of the aldehyde group (CHO, 29 mass units) or other small neutral molecules.

Conclusion

This technical guide has provided a detailed overview of the key physical properties of this compound, a compound of significant interest in the field of drug discovery and development. By understanding and accurately measuring these properties using the provided protocols, researchers can better predict and control the behavior of this molecule in their experimental systems. While some experimental data, particularly regarding solubility and specific spectral characteristics, remain to be fully elucidated in publicly available literature, the information and methodologies presented herein offer a robust framework for the scientific community to build upon. The continued investigation into the physicochemical properties of such versatile scaffolds is essential for advancing the design and development of novel therapeutic agents.

References

Sources

The Strategic Intermediate: A Technical Guide to 5-methyl-1H-pyrazole-3-carbaldehyde (CAS 3273-44-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrazole Scaffold and the Significance of a Formyl Handle

The pyrazole nucleus is a cornerstone of modern medicinal and agricultural chemistry.[1] This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, is a "privileged scaffold," meaning it is a recurring structural motif in a multitude of biologically active compounds.[1] Its prevalence in approved drugs—ranging from anti-inflammatory agents like celecoxib to kinase inhibitors used in oncology—underscores its remarkable ability to interact with diverse biological targets.[2] The strategic value of a pyrazole derivative is immensely amplified by the presence of versatile functional groups that serve as synthetic handles for molecular elaboration.

This guide focuses on a particularly valuable building block: 5-methyl-1H-pyrazole-3-carbaldehyde (CAS No. 3273-44-7). The presence of a reactive aldehyde (formyl) group at the C3 position, combined with a methyl group at C5, makes this compound a highly versatile intermediate for the synthesis of a wide array of more complex molecules. This document serves as an in-depth technical resource, detailing its synthesis, physicochemical properties, reactivity, and applications, with a focus on the underlying chemical principles that guide its use in research and development.

Physicochemical Properties and Characterization

This compound is typically a solid at room temperature.[3] Its core structure consists of a 1H-pyrazole ring, which can exist in tautomeric forms, although the formyl group's position is generally stable.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 3273-44-7 | [3] |

| Molecular Formula | C₅H₆N₂O | [3] |

| Molecular Weight | 110.12 g/mol | |

| Physical Form | Solid | [3] |

| Purity | ≥97% (Typical) | [3] |

| Storage Conditions | Inert atmosphere, 2-8°C | [3] |

| InChI Key | CZAZDIRRZHGKBI-UHFFFAOYSA-N | [3] |

Spectroscopic Characterization

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals: a singlet for the aldehydic proton (CHO) at a downfield chemical shift (typically δ 9.5-10.5 ppm), a singlet for the pyrazole ring proton (C4-H) in the aromatic region (δ 6.5-7.5 ppm), and a singlet for the methyl group (CH₃) protons at a more upfield position (δ 2.0-2.5 ppm). The NH proton of the pyrazole ring may appear as a broad singlet, and its chemical shift can be highly variable depending on the solvent and concentration.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will be characterized by a signal for the carbonyl carbon of the aldehyde at a very downfield position (δ 180-190 ppm). The carbons of the pyrazole ring will appear in the aromatic region (δ 110-155 ppm), and the methyl carbon will be found in the upfield aliphatic region (δ 10-20 ppm).

-

Infrared (IR) Spectroscopy: The IR spectrum provides key functional group information. A strong, sharp absorption band characteristic of the C=O stretch of the aldehyde will be prominent in the region of 1685-1710 cm⁻¹.[4] Another diagnostic feature for aldehydes is the C-H stretch of the formyl group, which typically appears as one or two moderate bands between 2695-2830 cm⁻¹.[4]

-

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) would show a molecular ion peak (M⁺) corresponding to its molecular weight (m/z 110). Key fragmentation patterns would likely include the loss of the formyl group (CHO), resulting in a significant fragment at m/z 81.

Synthesis and Mechanistic Insights

The most common and efficient method for the synthesis of pyrazole carbaldehydes is the Vilsmeier-Haack reaction .[5] This reaction introduces a formyl group onto an electron-rich aromatic ring, such as a pyrazole.

The Vilsmeier-Haack Reaction: A Self-Validating Protocol

The Vilsmeier-Haack formylation is a robust and well-understood transformation. Its self-validating nature stems from the predictable reactivity of the in-situ generated electrophile with the electron-rich pyrazole ring.

Overall Reaction: Starting Material: 3-Methyl-1H-pyrazole Reagents: Phosphorus oxychloride (POCl₃) and N,N-Dimethylformamide (DMF) Product: this compound

Diagram 1: Vilsmeier-Haack Reaction Workflow

Caption: Workflow for the synthesis of this compound.

Causality Behind Experimental Choices:

-

Reagent Choice (DMF/POCl₃): DMF serves as the source for the formyl group, while POCl₃ is the activating agent. The reaction between them generates the electrophilic chloroiminium salt, known as the Vilsmeier reagent.[6] This reagent is a milder electrophile than those used in Friedel-Crafts acylations, making it highly suitable for the formylation of sensitive or highly activated heterocyclic systems like pyrazoles.[6][7]

-

Reaction Conditions: The formation of the Vilsmeier reagent is typically performed at low temperatures (0-5 °C) because the reaction is exothermic.[6] The subsequent addition of the pyrazole substrate and heating is necessary to overcome the activation energy for the electrophilic substitution on the pyrazole ring.[8] Anhydrous conditions are critical to prevent the premature decomposition of the POCl₃ and the Vilsmeier reagent.[6]

-

Work-up: The reaction is quenched by pouring the mixture into ice-water.[9] This serves two purposes: it hydrolyzes the intermediate iminium adduct to the final aldehyde product and neutralizes any remaining reactive reagents. The product can then be isolated by filtration or extraction.

Detailed Experimental Protocol (Adapted from similar syntheses):

-

Vilsmeier Reagent Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, place anhydrous N,N-Dimethylformamide (DMF, 5 eq.). Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃, 2 eq.) dropwise while maintaining the temperature below 5 °C. Stir the mixture at this temperature for 30 minutes to ensure the complete formation of the Vilsmeier reagent.

-

Formylation Reaction: Dissolve 3-methyl-1H-pyrazole (1.0 eq.) in a minimal amount of anhydrous DMF. Add this solution dropwise to the prepared Vilsmeier reagent at 0-5 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 70-90 °C for 2-6 hours, monitoring the reaction progress by TLC.[8]

-

Work-up and Isolation: After cooling to room temperature, carefully pour the reaction mixture into a beaker containing crushed ice and water. Basify the solution with aqueous sodium hydroxide or sodium carbonate to pH 8-9. The resulting precipitate is collected by filtration, washed thoroughly with cold water, and dried. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography.[9]

Reactivity and Synthetic Utility

The synthetic value of this compound lies in the reactivity of its aldehyde group, which serves as a gateway to a vast number of molecular transformations.

Diagram 2: Key Reactions of this compound

Caption: Synthetic utility of the aldehyde group.

Knoevenagel Condensation

This is a nucleophilic addition of an active methylene compound to the aldehyde, followed by dehydration.[10] It is a powerful C-C bond-forming reaction used to create α,β-unsaturated systems, which are themselves versatile synthetic intermediates.

-

Causality: The reaction is typically catalyzed by a mild base (e.g., piperidine, ammonium carbonate).[10][11] The base deprotonates the active methylene compound (e.g., malononitrile, ethyl cyanoacetate) to form a stabilized carbanion (enolate). This nucleophile then attacks the electrophilic carbonyl carbon of the pyrazole aldehyde. The subsequent elimination of water is driven by the formation of a conjugated system.

-

Protocol Example (with Malononitrile): In a round-bottom flask, combine this compound (1 mmol) and malononitrile (1 mmol) in an aqueous ethanol mixture (1:1).[10] Add a catalytic amount of ammonium carbonate (20 mol%). Stir the mixture at room temperature or under gentle reflux for 10-30 minutes, monitoring by TLC. Upon completion, the product often precipitates and can be collected by filtration.[10]

Reductive Amination

This reaction transforms the aldehyde into an amine in a one-pot procedure. It involves the initial formation of an imine (or iminium ion) by reacting the aldehyde with a primary or secondary amine, followed by in-situ reduction.

-

Causality: The choice of reducing agent is critical. Mild, selective reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) are preferred because they readily reduce the protonated imine intermediate but are slow to reduce the starting aldehyde, thus minimizing side reactions.[12] The reaction is often performed in a slightly acidic medium to facilitate imine formation.

-

Protocol Example: To a solution of this compound (1 mmol) and a desired amine (1.2 mmol) in an anhydrous solvent like 1,2-dichloroethane, add sodium triacetoxyborohydride (1.4 mmol).[12] Stir the mixture at room temperature or under gentle reflux until the starting material is consumed. The reaction is then quenched with an aqueous base, and the product is extracted with an organic solvent.[12]

Oxidation and Reduction

-

Oxidation: The aldehyde can be easily oxidized to the corresponding 5-methyl-1H-pyrazole-3-carboxylic acid using standard oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent. This carboxylic acid derivative is another valuable intermediate for forming amides, esters, and other acid derivatives.

-

Reduction: The aldehyde can be reduced to the primary alcohol, (5-methyl-1H-pyrazol-3-yl)methanol , using mild reducing agents such as sodium borohydride (NaBH₄).

Applications in Drug Discovery and Agrochemicals

This compound is a key starting material for building molecules with significant biological activity. While its direct incorporation into a final marketed product is often as a processed derivative, its role as a foundational building block is indisputable.

In Agrochemicals

The pyrazole scaffold is integral to many modern pesticides. For example, pyrazole carboxamides are a major class of fungicides that act by inhibiting the succinate dehydrogenase enzyme (SDHI). This aldehyde is a precursor to the pyrazole carboxylic acid core required for these molecules. Furthermore, derivatives have been investigated for their insecticidal properties against pests like aphids and spider mites.[13][14]

In Pharmaceutical Research

The versatility of the formyl group allows for the synthesis of diverse libraries of compounds for high-throughput screening. Derivatives synthesized from this aldehyde have been explored for a range of therapeutic targets.

-

Anti-inflammatory Agents: By serving as a precursor to more complex 1,3,5-substituted pyrazoles, it contributes to scaffolds similar to those found in COX-2 inhibitors.[2]

-

Antimicrobial and Antifungal Agents: The pyrazole nucleus is present in many antimicrobial compounds. The aldehyde allows for the attachment of various side chains and heterocyclic systems via reactions like condensation, leading to novel compounds with potential antibacterial or antifungal activity.[1][15]

-

Anticancer Agents: The pyrazole core is found in numerous kinase inhibitors used in oncology. The aldehyde provides a reactive site to build out the complex pharmacophores necessary for specific enzyme inhibition.[16]

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for molecular innovation. Its straightforward synthesis via the Vilsmeier-Haack reaction and the versatile reactivity of its formyl group provide chemists with a reliable and efficient pathway to complex pyrazole derivatives. For researchers in drug discovery and agrochemical development, a thorough understanding of the synthesis, properties, and reactivity of this intermediate is essential for designing and executing synthetic campaigns that can lead to the next generation of high-value, biologically active molecules.

References

-

Sapariya, N., et al. (2017). Supplementary Information for Design, synthesis, characterization and biological evaluation of novel pyrazole based 1,3,5-triazine derivatives as potent antimicrobial and antitubercular agents. The Royal Society of Chemistry. Available at: [Link]

-

Royal Society of Chemistry. (2017). Design, synthesis and characterization of new 1,2,3-triazolyl pyrazole derivatives as potential antimicrobial agents via a Vilsmeier–Haack reaction approach. RSC Publishing. Available at: [Link]

-

MDPI. (2015). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. MDPI. Available at: [Link]

-

Semantic Scholar. (n.d.). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Semantic Scholar. Available at: [Link]

-

Royal Society of Chemistry. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. Available at: [Link]

- Saeed, A., et al. (2025). Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents. Research Square.

-

National Center for Biotechnology Information. (2014). Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. PubMed Central. Available at: [Link]

-

Sonar, J. P., et al. (2017). A SIMPLE, EXPEDITIOUS AND GREEN PROCESS FOR KNOEVENAGEL CONDENSATION OF PYRAZOLE ALDEHYDES. ResearchGate. Available at: [Link]

-

Lindsay-Scott, P. J., et al. (2017). A Flexible Strategy for the Regiocontrolled Synthesis of Pyrazolo[1,5-a]pyrazines. Organic Chemistry Portal. Available at: [Link]

-

National Center for Biotechnology Information. (2024). Extending the Carbon Chain Length of Carbohydrate-Derived 5-Substituted-2-furaldehydes by Condensing with Active Methylene Compounds under Organocatalytic Conditions. PubMed Central. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Methyl-1H-pyrazole-3-carboxaldehyde. PubChem. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 5-Hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. PubChem. Available at: [Link]

-

Joshi, A., et al. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. ResearchGate. Available at: [Link]

-

National Institute of Standards and Technology. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. NIST WebBook. Available at: [Link]

-

Jimeno, M. L., et al. (2000). 1H and 13C NMR study of perdeuterated pyrazoles. ResearchGate. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 5-methyl-1H-pyrazole-3-carboxylic acid. PubChem. Available at: [Link]

-

MDPI. (2023). Design, Synthesis, Fungicidal and Insecticidal Activities of Novel Diamide Compounds Combining Pyrazolyl and Polyfluoro-Substituted Phenyl into Alanine or 2-Aminobutyric Acid Skeletons. MDPI. Available at: [Link]

-

MDPI. (2021). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI. Available at: [Link]

-

Organic Syntheses. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses. Available at: [Link]

-

Royal Society of Chemistry. (2016). Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. The Royal Society of Chemistry. Available at: [Link]

-

Frontiers. (2022). Development of 1,5-Diaryl-Pyrazole-3-Formate Analogs as Antifungal Pesticides and Their Application in Controlling Peanut Stem Rot Disease. Frontiers in Plant Science. Available at: [Link]

-

INEOS OPEN. (n.d.). SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES. INEOS OPEN. Available at: [Link]

-

ResearchGate. (n.d.). Vilsmeier-Haack formylation of 1H-pyrazoles. ResearchGate. Available at: [Link]

-

National Institute of Standards and Technology. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. NIST WebBook. Available at: [Link]

-

National Institute of Standards and Technology. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. NIST WebBook. Available at: [Link]

-

ResearchGate. (n.d.). Design, Synthesis, and Insecticidal Activity of Novel Pyrazole Derivatives.... ResearchGate. Available at: [Link]

-

SpectraBase. (n.d.). 5-HYDROXY-3-METHYL-1-PARA-TOLYL-1H-PYRAZOLE-4-CARBALDEHYDE. SpectraBase. Available at: [Link]

-

SpectraBase. (n.d.). 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. SpectraBase. Available at: [Link]

-

De Gruyter. (2017). Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid derivatives. De Gruyter. Available at: [Link]

-

National Center for Biotechnology Information. (2011). 3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde. PubMed Central. Available at: [Link]

-

Dube, P. N., et al. (2015). Synthesis of novel 5-methyl pyrazol-3-one derivatives and their in vitro cytotoxic evaluation. ResearchGate. Available at: [Link]

- Pretsch, E., et al. (2009). 5 Combination of 1H and 13C NMR Spectroscopy.

-

Journal of Chemical and Pharmaceutical Research. (2014). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. JOCPR. Available at: [Link]

-

Palacký University Olomouc. (n.d.). Table of Characteristic IR Absorptions. Palacký University Olomouc. Available at: [Link]

-

Sonar, J. P., et al. (2017). A simple, expeditious and green process for Knoevenagel condensation of pyrazole aldehydes in aqueous media. ResearchGate. Available at: [Link]

-

ACS Omega. (2021). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. ACS Publications. Available at: [Link]

-

ResearchGate. (2018). Synthesis and Crystal Structure of 5-Chloro-3-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde. ResearchGate. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 1H-pyrazole-3-carbaldehyde. PubChem. Available at: [Link]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Available at: [Link]

-

Royal Society of Chemistry. (2021). Mechanochemical and aging-based reductive amination with chitosan and aldehydes affords high degree of substitution functional biopolymers. Green Chemistry. Available at: [Link]

Sources

- 1. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.stmjournals.com [journals.stmjournals.com]

- 3. This compound | 3273-44-7 [sigmaaldrich.com]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. Extending the Carbon Chain Length of Carbohydrate-Derived 5-Substituted-2-furaldehydes by Condensing with Active Methylene Compounds under Organocatalytic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ineosopen.org [ineosopen.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. jocpr.com [jocpr.com]

- 16. researchgate.net [researchgate.net]

synthesis of 5-methyl-1H-pyrazole-3-carbaldehyde

An In-depth Technical Guide to the Synthesis of 5-methyl-1H-pyrazole-3-carbaldehyde

Abstract

This compound is a pivotal heterocyclic building block in the landscape of modern medicinal chemistry and drug development. Its unique structural motif, featuring a reactive aldehyde group on a stable pyrazole core, serves as a versatile scaffold for constructing complex molecular architectures with diverse biological activities. Derivatives have shown promise in a range of therapeutic areas, including as antimicrobial, anti-inflammatory, and antitumor agents.[1][2][3] This guide provides an in-depth exploration of the principal synthetic routes to this valuable intermediate, designed for researchers and professionals in organic synthesis and pharmaceutical development. We will delve into the mechanistic underpinnings, provide detailed, field-proven protocols, and offer a comparative analysis to inform strategic synthetic planning.

Strategic Overview of Synthetic Pathways

The can be approached through several reliable methodologies. The choice of pathway is often dictated by factors such as the availability of starting materials, desired scale, and tolerance for specific reagent classes. The two most prevalent and robust strategies are:

-

Direct Formylation via the Vilsmeier-Haack Reaction: An electrophilic substitution reaction that directly installs the formyl group onto the pyrazole ring. This is often the most direct route if the parent heterocycle is readily available.

-

Oxidation of (5-methyl-1H-pyrazol-3-yl)methanol: A two-step approach that involves the synthesis of the corresponding primary alcohol, typically from an ester precursor, followed by its selective oxidation to the aldehyde.

This guide will dissect each approach, providing the necessary causal logic behind experimental choices to ensure reproducibility and success.

Method 1: Vilsmeier-Haack Formylation of 5-Methyl-1H-pyrazole

The Vilsmeier-Haack reaction is a cornerstone method for the formylation of electron-rich heterocyclic systems, including pyrazoles.[4] The power of this reaction lies in its ability to generate a potent electrophilic species, the Vilsmeier reagent, in situ, which then attacks the pyrazole ring.

Expertise & Rationale: The Underlying Mechanism

The reaction proceeds via the formation of a chloroiminium salt, commonly known as the Vilsmeier reagent, from the interaction of a substituted amide (typically N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).[5][6] This reagent is a powerful electrophile. The electron-rich 5-methyl-1H-pyrazole then acts as a nucleophile, attacking the Vilsmeier reagent. The subsequent intermediate is hydrolyzed during aqueous work-up to yield the final aldehyde. For an unsubstituted pyrazole ring, formylation typically occurs at the C4 position. However, the directing effects of the N-H and the C5-methyl group in the starting material guide the substitution to the C3 position.

Caption: Vilsmeier-Haack reaction pathway.

Trustworthiness: A Self-Validating Protocol

This protocol incorporates checks and rationales to ensure the chemist understands the process and can troubleshoot effectively. Safety is paramount; the generation of the Vilsmeier reagent is exothermic and the reagents are corrosive and water-sensitive.[5]

Experimental Protocol: Vilsmeier-Haack Formylation

-

Reagents & Equipment:

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

5-Methyl-1H-pyrazole

-

Crushed ice

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate or Dichloromethane (for extraction)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Three-neck round-bottom flask with a dropping funnel, thermometer, and nitrogen inlet

-

-

Step-by-Step Methodology:

-

Vilsmeier Reagent Preparation (Critical Step): In a flame-dried three-neck flask under a nitrogen atmosphere, place anhydrous DMF (3.0 eq). Cool the flask to 0 °C in an ice-water bath. Add POCl₃ (1.1 eq) dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C. The formation of a solid white precipitate is indicative of successful reagent formation. Stir the mixture at 0 °C for an additional 30 minutes.

-

Causality: Slow, controlled addition of POCl₃ is crucial to manage the exothermic reaction and prevent decomposition of the reagent. Anhydrous conditions are mandatory as both POCl₃ and the Vilsmeier reagent react violently with water.[5]

-

-

Formylation Reaction: Dissolve 5-methyl-1H-pyrazole (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the prepared Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and then heat to 80-90 °C for 2-4 hours.

-

Self-Validation: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting pyrazole spot is consumed.

-

-

Work-up and Hydrolysis: After cooling the reaction mixture to room temperature, carefully and slowly pour it onto a large beaker of crushed ice with vigorous stirring. This step is highly exothermic and should be performed in a fume hood.

-

Causality: This step quenches the reaction and hydrolyzes the intermediate iminium salt to the aldehyde.

-

-

Neutralization and Isolation: Slowly neutralize the acidic aqueous solution by adding a saturated solution of sodium bicarbonate until the pH reaches 7-8. A precipitate of the crude product should form.

-

Causality: Neutralization is necessary to deprotonate the product and decrease its water solubility, facilitating its precipitation or extraction.[7]

-

-

Purification: Collect the solid product by vacuum filtration. If no solid forms, extract the aqueous layer multiple times with ethyl acetate or dichloromethane. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or recrystallization from an appropriate solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

-

Method 2: Two-Step Synthesis via Oxidation of the Alcohol Precursor

This pathway offers an alternative strategy, particularly if the corresponding pyrazole ester is more readily available or cost-effective than the parent pyrazole. The strategy involves the reduction of an ester to a primary alcohol, followed by a selective oxidation.

Caption: Two-step synthesis workflow.

Step A: Reduction of Ethyl 5-methyl-1H-pyrazole-3-carboxylate

Principle and Rationale: The reduction of the ester group to a primary alcohol is a fundamental transformation in organic synthesis. Strong hydride reagents like lithium aluminum hydride (LiAlH₄) are highly effective for this purpose. The choice of LiAlH₄ is based on its high reactivity, which ensures a complete and clean conversion of the ester.

Experimental Protocol: Ester Reduction

-

Reagents & Equipment:

-

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried, three-neck flask under a nitrogen atmosphere, add a suspension of LiAlH₄ (1.5-2.0 eq) in anhydrous THF. Cool the suspension to 0 °C.

-

Ester Addition: Dissolve ethyl 5-methyl-1H-pyrazole-3-carboxylate (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension, maintaining the temperature at 0 °C.

-

Reaction: After the addition, allow the mixture to warm to room temperature and stir for 2-3 hours, or until TLC analysis indicates the complete consumption of the starting ester.

-

Quenching (Critical Step): Cool the reaction back to 0 °C. Quench the reaction by the slow, sequential, and careful dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure, known as the Fieser workup, is designed to safely neutralize excess hydride and produce a granular, easily filterable aluminum salt precipitate.

-

Causality: This specific quenching procedure is critical for safety and ease of product isolation. It avoids the formation of gelatinous aluminum hydroxides that can complicate filtration.

-

-

Isolation: Stir the resulting slurry at room temperature for 1 hour, then filter it through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate. Combine the filtrates and concentrate under reduced pressure to yield the crude (5-methyl-1H-pyrazol-3-yl)methanol, which is often pure enough for the next step.

-

Step B: Oxidation of (5-methyl-1H-pyrazol-3-yl)methanol

Principle and Rationale: The selective oxidation of a primary alcohol to an aldehyde requires an oxidizing agent that does not proceed to the carboxylic acid. Activated manganese dioxide (MnO₂) is an excellent choice for this transformation.[1] It is a mild, heterogeneous oxidant that is particularly effective for oxidizing allylic, benzylic, and propargylic alcohols. The pyrazolyl methanol behaves analogously to a benzylic alcohol, making MnO₂ a highly suitable reagent. The reaction is heterogeneous, simplifying workup to a simple filtration.

Experimental Protocol: Alcohol Oxidation

-

Reagents & Equipment:

-

(5-methyl-1H-pyrazol-3-yl)methanol

-

Activated Manganese Dioxide (MnO₂)

-

Dichloromethane (DCM) or Chloroform (CHCl₃)

-

-

Step-by-Step Methodology:

-

Reaction Setup: Dissolve the crude alcohol (1.0 eq) from the previous step in a suitable solvent like DCM or chloroform.

-

Oxidation: Add activated MnO₂ (5-10 eq by weight) in one portion. The reaction is typically run at room temperature or gentle reflux.

-

Causality: A large excess of freshly activated MnO₂ is required to drive the heterogeneous reaction to completion in a reasonable timeframe.

-

-

Monitoring: Stir the suspension vigorously. Monitor the reaction progress by TLC. The reaction can take anywhere from a few hours to overnight, depending on the activity of the MnO₂.

-

Isolation and Purification: Once the starting alcohol is consumed, filter the reaction mixture through a pad of Celite® to remove the MnO₂ and its inorganic byproducts. Wash the filter cake extensively with DCM.

-

Trustworthiness: It is crucial to wash the filter cake thoroughly, as the product can adsorb onto the surface of the manganese solids.

-

-

Final Product: Combine the filtrates and remove the solvent under reduced pressure to yield this compound. If necessary, purify further by column chromatography.

-

Authoritative Grounding: Comparative Analysis

To aid researchers in selecting the optimal synthetic strategy, the following table provides a direct comparison of the two primary methods.

| Parameter | Method 1: Vilsmeier-Haack | Method 2: Alcohol Oxidation |

| Starting Material | 5-Methyl-1H-pyrazole | Ethyl 5-methyl-1H-pyrazole-3-carboxylate |

| Number of Steps | 1 | 2 |

| Typical Overall Yield | Good to Excellent (60-85%) | Good (50-75% over two steps) |

| Scalability | Highly scalable; exothermic nature requires careful thermal management. | Readily scalable; handling LiAlH₄ and large volumes of MnO₂ are key considerations. |

| Key Reagents | POCl₃, DMF | LiAlH₄, MnO₂ |

| Advantages | • Most direct route• High atom economy• Often high yielding | • Avoids highly corrosive POCl₃• Starts from a different precursor, adding flexibility• Simple filtration workups |

| Disadvantages | • Uses hazardous and moisture-sensitive reagents (POCl₃)• Work-up can be challenging due to exothermicity | • Two-step process• Requires pyrophoric LiAlH₄• Requires large excess of MnO₂ |

Conclusion

The is well-established, with the Vilsmeier-Haack formylation and the two-step reduction-oxidation sequence representing the most reliable and efficient approaches. The Vilsmeier-Haack reaction offers the most direct path and is often preferred for its efficiency, provided that appropriate safety measures for handling POCl₃ are implemented. The two-step method provides valuable strategic flexibility, allowing access to the target aldehyde from an ester precursor via a robust and high-yielding sequence. By understanding the mechanistic principles and procedural nuances detailed in this guide, researchers and drug development professionals can confidently and effectively produce this critical synthetic intermediate for their discovery programs.

References

-

ResearchGate. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. [Link]

-

Abdel-Wahab, B. F., Khidre, R. E., & Farahat, A. A. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC. [Link]

-

ResearchGate. (2023). Exploitation of pyrazole C-3/5 carbaldehydes towards the development of therapeutically valuable scaffolds: a review. [Link]

-

Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]

-

SIELC Technologies. (2018). Ethyl 5-methyl-1H-pyrazole-3-carboxylate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. quod.lib.umich.edu [quod.lib.umich.edu]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Ethyl 5-methyl-1H-pyrazole-3-carboxylate | SIELC Technologies [sielc.com]

A-Technical-Guide-to-5-Methyl-1H-pyrazole-3-carbaldehyde:-Synthesis,-Characterization,-and-Applications-in-Drug-Discovery

Introduction:-The-Pyrazole-Scaffold-in-Medicinal-Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a cornerstone in modern medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, capable of engaging in a wide array of interactions with biological targets, including hydrogen bonding, metal chelation, and hydrophobic interactions.[1] Consequently, pyrazole derivatives have demonstrated a vast spectrum of biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[2]

Among the myriad of pyrazole-based synthons, aldehyde-functionalized pyrazoles are of paramount importance. These compounds act as crucial building blocks, enabling the synthesis of more complex and biologically potent molecules through various organic transformations.[2] Specifically, 5-methyl-1H-pyrazole-3-carbaldehyde is a key intermediate, offering a reactive aldehyde group for derivatization and a methylated pyrazole core that influences the molecule's steric and electronic profile. This guide provides an in-depth technical overview of its synthesis, characterization, and pivotal role in the development of therapeutically valuable scaffolds.

Nomenclature-and-Physicochemical-Properties

The IUPAC name for the compound is unequivocally This compound .[3] It is crucial to note the tautomeric nature of the unsubstituted pyrazole ring; however, the numbering convention places the methyl group at position 5 and the carbaldehyde (formyl) group at position 3.

This compound is a solid at room temperature and should be stored under an inert atmosphere at 2-8°C to maintain its stability.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | [3] |

| CAS Number | 3273-44-7 | [3][4] |

| Molecular Formula | C₅H₆N₂O | [3] |

| Molecular Weight | 110.12 g/mol | |

| Physical Form | Solid | [3] |

| Purity | Typically ≥97% | [3] |

| InChI Key | CZAZDIRRZHGKBI-UHFFFAOYSA-N | [3] |

Synthesis-and-Mechanistic-Considerations

The most prevalent and efficient method for synthesizing pyrazole carbaldehydes is the Vilsmeier-Haack reaction .[5][6][7] This reaction introduces a formyl group onto an electron-rich aromatic or heterocyclic ring.[8] The starting material for this compound is typically 3-methyl-1H-pyrazole.

The-Vilsmeier-Haack-Reaction:-Mechanism-and-Rationale

The reaction proceeds via the formation of the Vilsmeier reagent, a chloromethyleniminium salt (often called the Vilsmeier-Haack complex), from a tertiary amide like N,N-dimethylformamide (DMF) and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[8][9]

Causality Behind Experimental Choices:

-

Reagents: DMF serves as the source of the formyl group, while POCl₃ activates the DMF to form the electrophilic Vilsmeier reagent.

-

Substrate: 3-Methyl-1H-pyrazole is an electron-rich heterocycle, making it susceptible to electrophilic aromatic substitution by the Vilsmeier reagent. The directing effects of the ring nitrogens and the methyl group favor substitution at the C3 or C5 position.

-

Temperature Control: The initial formation of the Vilsmeier reagent is exothermic and is typically performed at low temperatures (0-5°C) to control the reaction rate and prevent side reactions. The subsequent formylation step often requires heating to overcome the activation energy for the electrophilic substitution.[6]

-

Aqueous Workup: The reaction is quenched with an aqueous base (e.g., sodium hydroxide or sodium carbonate) to hydrolyze the intermediate iminium salt to the final aldehyde product and to neutralize the acidic reaction mixture.

Experimental-Protocol:-Vilsmeier-Haack-Formylation-of-3-Methyl-1H-pyrazole

This protocol is a representative procedure based on established methodologies for pyrazole formylation.[6][10]

Step 1: Formation of the Vilsmeier Reagent

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 3 equivalents).

-

Cool the flask in an ice-salt bath to 0°C.

-

Slowly add phosphorus oxychloride (POCl₃, 1.1 equivalents) dropwise via the dropping funnel over 30 minutes, ensuring the temperature does not exceed 10°C.

-

After the addition is complete, allow the mixture to stir at 0°C for an additional 30 minutes. The formation of a solid white precipitate indicates the generation of the Vilsmeier reagent.

Step 2: Formylation Reaction

-

Dissolve 3-methyl-1H-pyrazole (1 equivalent) in a minimal amount of anhydrous DMF.

-

Add the pyrazole solution dropwise to the freshly prepared Vilsmeier reagent at 0°C.

-

After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Heat the mixture to 70-80°C and maintain this temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[6]

Step 3: Workup and Purification

-

Cool the reaction mixture to room temperature and then pour it slowly onto crushed ice with vigorous stirring.

-

Carefully neutralize the mixture to pH 7-8 by the slow addition of a saturated aqueous solution of sodium carbonate or sodium hydroxide. Caution: This neutralization is highly exothermic.

-

The crude product often precipitates as a solid. Collect the solid by vacuum filtration.

-

If the product does not precipitate, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to yield pure this compound.

Diagram 1: Synthetic Workflow via Vilsmeier-Haack Reaction

Caption: Workflow for the synthesis of this compound.

Spectroscopic-Characterization-(Self-Validation)

Confirmation of the synthesized product's identity and purity is achieved through standard spectroscopic techniques. The data presented below are typical expected values.

Table 2: Representative Spectroscopic Data

| Technique | Expected Chemical Shifts / Peaks |

| ¹H NMR | δ ~13.0 (br s, 1H, N-H), δ ~9.8 (s, 1H, CHO), δ ~6.5 (s, 1H, pyrazole C4-H), δ ~2.3 (s, 3H, CH₃) |

| ¹³C NMR | δ ~185 (CHO), δ ~150 (C5), δ ~140 (C3), δ ~110 (C4), δ ~12 (CH₃) |

| IR (cm⁻¹) | ~3200-3000 (N-H stretch), ~2850, 2750 (C-H stretch, aldehyde), ~1680 (C=O stretch, aldehyde), ~1580 (C=N, C=C stretch) |

| Mass Spec (EI) | M⁺ at m/z = 110 |

Note: NMR shifts are solvent-dependent. The broad N-H signal may exchange with D₂O.

Applications-in-Drug-Development

This compound is not typically an active pharmaceutical ingredient (API) itself. Instead, its value lies in its role as a versatile synthetic intermediate.[2] The aldehyde functionality is a chemical handle for a multitude of reactions, allowing for the construction of diverse molecular libraries for screening.

Key Transformations and Resulting Scaffolds:

-

Reductive Amination: Reaction with primary or secondary amines followed by reduction yields substituted aminomethyl pyrazoles, a common motif in bioactive compounds.

-

Wittig and Horner-Wadsworth-Emmons Reactions: Forms vinyl-linked pyrazoles, extending the conjugation and providing a scaffold for further functionalization.

-

Condensation Reactions: Reacts with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) or ketones to form chalcone-like structures or fused heterocyclic systems.[1]

-

Schiff Base Formation: Condensation with anilines or hydrazines produces imines and hydrazones, which can act as ligands for metal complexes or serve as precursors to other heterocycles.[2]

Derivatives synthesized from pyrazole carbaldehydes have shown a wide range of biological activities, including antifungal, antiproliferative, antimicrobial, and insecticidal properties.[2]

Diagram 2: Role as a Synthetic Intermediate

Caption: Common synthetic routes from the title compound to diverse scaffolds.

Conclusion

This compound is a fundamentally important building block in synthetic and medicinal chemistry. Its straightforward and scalable synthesis via the Vilsmeier-Haack reaction, combined with the high reactivity of its formyl group, makes it an invaluable precursor for generating diverse molecular architectures. For researchers in drug discovery, a thorough understanding of its synthesis, reactivity, and characterization is essential for the efficient development of novel pyrazole-based therapeutic agents. The protocols and data presented in this guide offer a solid foundation for its application in the laboratory.

References

-

This compound | 3273-44-7 . Sigma-Aldrich. [3]

-

This compound . Merck.

-

This compound In Stock . Anichem. [4]

-

Sharma, S., et al. (2024). Exploitation of pyrazole C-3/5 carbaldehydes towards the development of therapeutically valuable scaffolds: a review . Chemical Papers. [2][11]

-

Dube, P. N., et al. (2021). Synthesis of novel 5-methyl pyrazol-3-one derivatives and their in vitro cytotoxic evaluation . Journal of the Iranian Chemical Society. [12]

-

Electronic Supplementary Information . The Royal Society of Chemistry. [13]

-

5-methyl-1H-pyrazole-3-carboxylic acid . PubChem. [14]

-

Abdel-Wahab, B. F., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity . ARKIVOC. [5][15][16]

-

Russo, F., et al. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives . Molecules. [17]

-

Hon, V., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent . RSC Advances. [6]

-

Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions . Chemistry of Heterocyclic Compounds. [10]

-

3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde . MDPI. [7]

-

Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications . International Journal of Pharmaceutical Sciences and Research. [1]

-

Vilsmeier-Haack Reaction . Chem-Station. [8]

-

REVIEW ARTICLE ON VILSMEIER-HAACK REACTION . International Journal of Pharmaceutical Sciences and Research. [9]

Sources

- 1. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound | 3273-44-7 [sigmaaldrich.com]

- 4. This compound - Anichem [anichemllc.com]

- 5. researchgate.net [researchgate.net]

- 6. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Vilsmeier-Haack Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 9. ijpcbs.com [ijpcbs.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Exploitation of pyrazole C-3/5 carbaldehydes towards the development of therapeutically valuable scaffolds: a review [ouci.dntb.gov.ua]

- 12. researchgate.net [researchgate.net]

- 13. rsc.org [rsc.org]

- 14. 5-methyl-1H-pyrazole-3-carboxylic acid | C5H6N2O2 | CID 9822 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. quod.lib.umich.edu [quod.lib.umich.edu]

- 16. researchgate.net [researchgate.net]

- 17. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives [mdpi.com]

An In-Depth Technical Guide to the Reactions of 5-Methyl-1H-pyrazole-3-carbaldehyde

This guide offers a comprehensive exploration of the chemical reactivity of 5-methyl-1H-pyrazole-3-carbaldehyde, a pivotal heterocyclic building block in contemporary organic synthesis and medicinal chemistry. Designed for researchers, scientists, and professionals in drug development, this document provides not only a theoretical framework but also practical, field-proven insights into the synthetic transformations of this versatile molecule. We will delve into the causality behind experimental choices and present self-validating protocols, ensuring both scientific rigor and practical applicability.

Introduction: The Significance of this compound

This compound is a bifunctional molecule featuring a reactive aldehyde group and a pyrazole nucleus. This unique combination of functionalities makes it a highly valuable precursor for the synthesis of a diverse array of complex molecules. The pyrazole moiety is a well-established pharmacophore found in numerous pharmaceuticals, agrochemicals, and dyes, exhibiting a broad spectrum of biological activities including anti-inflammatory, analgesic, antibacterial, and anticancer properties. The aldehyde group, on the other hand, serves as a versatile handle for a multitude of chemical transformations, allowing for the construction of intricate molecular architectures. This guide will illuminate the synthetic potential of this key intermediate.

I. Synthesis of this compound

The most prevalent and efficient method for the synthesis of pyrazole carbaldehydes, including the this compound isomer, is the Vilsmeier-Haack reaction.[1][2] This reaction introduces a formyl group onto an electron-rich aromatic or heterocyclic ring.

Vilsmeier-Haack Reaction: A Mechanistic Overview

The Vilsmeier-Haack reaction involves the use of a Vilsmeier reagent, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[1] The resulting electrophilic iminium salt then attacks the electron-rich pyrazole ring, leading to the formation of an aldehyde after hydrolysis. The regioselectivity of the formylation is dictated by the electronic properties of the pyrazole ring.

Caption: Vilsmeier-Haack formylation of 5-methyl-1H-pyrazole.

Experimental Protocol: Vilsmeier-Haack Synthesis

This protocol provides a general guideline for the Vilsmeier-Haack formylation of 5-methyl-1H-pyrazole.[3][4]

Materials:

-

5-Methyl-1H-pyrazole

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃), freshly distilled

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium carbonate solution

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous DMF (3-6 equivalents).

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add POCl₃ (1.2-4 equivalents) dropwise to the stirred DMF via the dropping funnel, ensuring the temperature does not exceed 10 °C.

-